molecular formula C12H14O4 B2503667 Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate CAS No. 1482580-51-7

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B2503667
CAS No.: 1482580-51-7
M. Wt: 222.24
InChI Key: VLYREJMJQZGCTP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate (CAS: 33567-53-2) is an epoxide-containing ester with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . The compound features a 2-methoxyphenyl group and a methyl substituent on the oxirane ring, along with a methyl ester moiety. Key physicochemical properties include a density of 1.224 g/cm³, a boiling point of 284.3°C, and a flash point of 122°C . Its structural uniqueness lies in the ortho-methoxy substitution on the phenyl ring, which distinguishes it from positional isomers and other analogs.

Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYREJMJQZGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482580-51-7
Record name methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methyloxirane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from oxidation reactions.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methoxyphenyl Derivatives

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 42245-42-1)
  • Molecular Formula : C₁₁H₁₂O₄ (identical to the target compound) .
  • Structural Difference : The methoxy group is at the para position on the phenyl ring.
  • Stereochemical variations (e.g., trans configuration in some analogs like CAS 96125-49-4) can influence reactivity and intermolecular interactions .
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 96125-49-4)
  • Molecular Weight : 208.21 g/mol .
  • Key Feature : Stereospecific (2R,3S) configuration, which may affect biological activity or synthetic pathways .

Halogen-Substituted Analogs

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1504091-47-7)
  • Molecular Formula : C₁₂H₁₃ClO₃.
  • Structural Differences :
    • 3-Chlorophenyl substituent instead of 2-methoxyphenyl.
    • Ethyl ester group instead of methyl.
  • Implications :
    • The electron-withdrawing chlorine atom may reduce electron density on the aromatic ring, altering reactivity in nucleophilic reactions .
    • The ethyl ester could increase hydrophobicity and reduce hydrolysis rates compared to methyl esters .

Heteroaromatic Analogs

Methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate (CAS: 1556422-45-7)
  • Structural Difference : Replaces the phenyl ring with a 5-fluoropyridinyl group.
  • Fluorine substitution may improve metabolic stability in pharmaceutical applications .

Simplified Structural Analogs

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8)
  • Molecular Formula : C₁₀H₁₀O₃.
  • Structural Difference : Lacks both the methyl group on the oxirane ring and the methoxy substituent on the phenyl ring.

Data Table: Key Comparative Properties

Compound Name (CAS) Molecular Formula Substituent Position Ester Group Molecular Weight (g/mol) Boiling Point (°C)
Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate (33567-53-2) C₁₁H₁₂O₄ 2-methoxyphenyl Methyl 208.21 284.3
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (42245-42-1) C₁₁H₁₂O₄ 4-methoxyphenyl Methyl 208.21 N/A
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (1504091-47-7) C₁₂H₁₃ClO₃ 3-chlorophenyl Ethyl 240.68 N/A
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (19190-80-8) C₁₀H₁₀O₃ Phenyl Methyl 178.18 N/A

Biological Activity

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate, also known as a derivative of methoxyphenyl oxirane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • IUPAC Name : this compound

This compound features an oxirane ring, which is known for its reactivity and potential to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, either as an agonist or antagonist, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of methoxyphenyl compounds exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of methoxyphenyl derivatives. For instance, compounds with similar structures have shown significant activity against Helicobacter pylori, a common pathogen associated with gastric ulcers.

CompoundMIC (µg/mL)MBC (µg/mL)
This compoundTBDTBD
Other Methoxyphenyl Derivatives32-6464-128

The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) indicate that modifications in the methoxy group can enhance antibacterial activity. For example, compounds bearing electron-withdrawing groups showed improved efficacy against resistant strains .

Case Studies

  • Study on Antibacterial Efficacy : A study investigated the antibacterial effects of various methoxyphenyl derivatives, including this compound. The results demonstrated varying levels of activity against H. pylori, suggesting that structural modifications significantly influence bioactivity .
  • Mechanistic Insights : Another research effort focused on the mechanism by which these compounds disrupt bacterial membranes. The presence of the methoxy group was found to enhance membrane permeability, leading to cell lysis and death .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzaldehydes and diazoacetate derivatives. For example, rhodium- or copper-catalyzed reactions in solvents like dichloromethane at controlled temperatures (20–50°C) are effective, as demonstrated for structurally similar ethyl oxirane carboxylates. Yields >80% are achievable with precise stoichiometric control and catalyst loading (0.5–2 mol%) .

Q. How is the oxirane ring stability assessed under varying pH conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) followed by HPLC or NMR analysis. Under acidic conditions (pH <3), the oxirane ring undergoes hydrolysis to form diol derivatives, while basic conditions (pH >10) lead to ester saponification. Degradation kinetics correlate with substituent electronic effects, as shown in chlorophenyl analogs .

Advanced Research Questions

Q. What strategies enable enantiocontrol in the synthesis of this compound, and how is stereochemical purity validated?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts such as Pd(S)-t-BuPHOX₂, which induce asymmetric cyclization. Stereochemical validation combines single-crystal X-ray diffraction (refined via SHELXL ) and chiral-phase HPLC. For example, enantiomeric excess (ee) >95% is achievable using BINAP ligands, as demonstrated in analogous allene cyclizations .

Q. How do electronic effects of the 2-methoxyphenyl group influence nucleophilic ring-opening reactivity compared to halogenated analogs?

  • Methodological Answer : The electron-donating methoxy group reduces oxirane ring electrophilicity, slowing nucleophilic attack by amines or thiols. Kinetic studies comparing second-order rate constants (k) for methoxy vs. chloro analogs (e.g., k = 0.12 M⁻¹s⁻¹ vs. 0.35 M⁻¹s⁻¹ with benzylamine) align with Hammett σ⁻ values (σ⁻ = -0.27 for OMe vs. +0.23 for Cl) .

Q. What in vitro bioactivity screening protocols are recommended, given structural similarities to bioactive oxiranes?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Fluorescence-based CYP450 isoform assays (e.g., CYP3A4) with IC₅₀ determination.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa), with dose-response curves (0–50 μM).
  • Data Interpretation : Activity thresholds (e.g., IC₅₀ <10 μM) should account for structural analogs, such as methylphenyl oxirane carboxylic acids showing 50% inhibition at 20 μM .

Data Contradiction Analysis

Q. How can discrepancies in reaction yields between batch and flow synthesis methods be resolved?

  • Methodological Answer : Batch synthesis often suffers from heat/mass transfer limitations, reducing yields by 10–15% compared to continuous flow systems. Computational fluid dynamics (CFD) modeling and real-time FTIR monitoring in flow reactors optimize residence time (e.g., 30–60 s) and temperature gradients, as validated for ethyl oxirane derivatives .

Structural and Analytical Considerations

Q. What crystallographic techniques are optimal for resolving the compound’s stereochemistry?

  • Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL refinement and ORTEP-III visualization reliably resolve stereochemistry. Hydrogen-bonding patterns (e.g., C=O···H–O interactions) should be analyzed using graph-set notation to confirm molecular packing .

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